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Compound of Interest

Compound Name: 2-(tert-Butyldimethyilsilyl)thiazole

Cat. No.: B144738

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
(tert-Butyldimethylsilyl)thiazole, a heterocyclic compound of interest in synthetic and
medicinal chemistry. Due to the limited availability of direct experimental data in the public
domain, this document compiles predicted and expected spectroscopic values based on the
analysis of its constituent functional groups—a thiazole ring and a tert-butyldimethylsilyl
(TBDMS) group. Detailed hypothetical experimental protocols for its synthesis and
spectroscopic analysis are presented to guide researchers in their laboratory work. This guide
aims to serve as a valuable resource for the identification, characterization, and utilization of 2-
(tert-Butyldimethylsilyl)thiazole in various research and development endeavors.

Compound Profile

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b144738?utm_src=pdf-interest
https://www.benchchem.com/product/b144738?utm_src=pdf-body
https://www.benchchem.com/product/b144738?utm_src=pdf-body
https://www.benchchem.com/product/b144738?utm_src=pdf-body
https://www.benchchem.com/product/b144738?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value

Chemical Name

2-(tert-Butyldimethylsilyl)thiazole

Molecular Formula CoH17NSSI
Molecular Weight 199.39 g/mol
CAS Number 137382-38-8
Appearance Colorless liquid
Purity (Typical) =297.0% (GC)
Refractive Index (n2°/D) ~1.50

Specific Gravity ~0.97 g/cm3

Spectroscopic Data (Predicted and Expected)

The following tables summarize the expected spectroscopic data for 2-(tert-

Butyldimethylsilyl)thiazole. These values are derived from typical ranges observed for

thiazole derivatives and compounds containing the tert-butyldimethylsilyl (TBDMS) group.

'H NMR Spectroscopy

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)
~7.75 d 1H H-4 (Thiazole)
~7.28 d 1H H-5 (Thiazole)
~0.95 s 9H -C(CHs)s (t-Butyl)
~0.30 S 6H -Si(CHs)2

C NMR Spectroscopy

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment

~170 C-2 (Thiazole, Si-C)
~143 C-4 (Thiazole)

~120 C-5 (Thiazole)

~26 -C(CHs)s (t-Butyl)

~17 -C(CHs)s (t-Butyl, quat.)
~-3 -Si(CHs)2

Infrared (IR) Spectroscopy

Wavenumber (cm~—?) Intensity Assignment

~3100 Medium C-H stretch (aromatic, thiazole)

~2960-2860 Strong C-H stretch (aliphatic, TBDMS)

~1500 Medium C=N stretch (thiazole ring)

~1470 Medium C-H bend (aliphatic, TBDMS)

1250 Strong Si-CHs symmetric deformation
(umbrella)

~840 Strong Si-C stretch

~780 Strong Si-CHs rock

Mass Spectrometry (MS)

lonization Mode: Electron lonization (EI)
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miz Relative Intensity Assighment
199 Moderate [M]* (Molecular lon)
184 Moderate [M - CHs]*

[M - C(CH3)s]* or [M - 57]*,

loss of the tert-butyl group is a

142 Strong o )
characteristic fragmentation for
TBDMS ethers.[1]

114 Moderate [M - Si(CH3)3]*

85 Moderate [Thiazole-Si]* fragment

73 Strong [Si(CH3)s3]*"

Experimental Protocols

The following sections outline detailed, albeit hypothetical, experimental procedures for the
synthesis of 2-(tert-Butyldimethylsilyl)thiazole and the acquisition of its spectroscopic data.
These protocols are based on established methods for the synthesis of silylated heterocycles
and standard analytical techniques.[2]

Synthesis of 2-(tert-Butyldimethyisilyl)thiazole

This procedure describes a common method for the C-silylation of thiazole.

2(tert-Butyldimethysilythiazole

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(tert-Butyldimethylsilyl)thiazole.

Materials:

e Thiazole
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e n-Butyllithium (n-BuLi) in hexanes (2.5 M)

o tert-Butyldimethylsilyl chloride (TBDMSCI)

o Anhydrous tetrahydrofuran (THF)

o Anhydrous diethyl ether (Et20)

o Saturated aqueous ammonium chloride (NH4Cl) solution
e Saturated aqueous sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSOa)

« Silica gel (for column chromatography)

e Hexanes and ethyl acetate (for chromatography)
Procedure:

o A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF and
cooled to -78 °C in a dry ice/acetone bath.

e Thiazole (1.0 equivalent) is added dropwise to the cooled THF.

o n-Butyllithium (1.1 equivalents) is added dropwise to the solution while maintaining the
temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure
complete formation of 2-lithiothiazole.

o tert-Butyldimethylsilyl chloride (1.2 equivalents) is then added dropwise to the reaction
mixture. The reaction is allowed to slowly warm to room temperature and stirred for an
additional 12 hours.

e The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

e The aqueous layer is extracted three times with diethyl ether.
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e The combined organic layers are washed with brine, dried over anhydrous MgSOea, filtered,
and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel using a gradient
of hexanes and ethyl acetate to afford the pure 2-(tert-Butyldimethylsilyl)thiazole.

Spectroscopic Analysis

Purified 2-(tert-Butyldimethylsilyl)thiazole

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H and 13C) (FTIR, neat film) (GC-MS, El mode)

l i

Data Analysis and
Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in ~0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

e Acquisition: *H and 33C NMR spectra are acquired at room temperature. Standard pulse
sequences are used. For 13C NMR, a proton-decoupled spectrum is obtained.

3.2.2. Infrared (IR) Spectroscopy
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 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an
attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR
crystal.

e Acquisition: The spectrum is recorded in the range of 4000-400 cm~*. A background
spectrum of the clean ATR crystal is taken prior to the sample measurement.

3.2.3. Mass Spectrometry (MS)

e Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EIl) source.

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

e GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The oven
temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final
temperature (e.g., 250 °C) to ensure elution of the compound.

» MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Data is collected
over a mass range of m/z 40-400.

Interpretation of Spectroscopic Data

The expected spectroscopic data are consistent with the structure of 2-(tert-
Butyldimethylsilyl)thiazole.

* H NMR: The downfield signals around 7.75 and 7.28 ppm are characteristic of the protons
on the thiazole ring. The two singlets in the upfield region at approximately 0.95 and 0.30
ppm, with integrations of 9H and 6H respectively, are definitive for the tert-butyl and
dimethylsilyl protons of the TBDMS group.

e 13C NMR: The signal at ~170 ppm is indicative of a carbon in a heteroaromatic ring directly
attached to a silicon atom. The other two signals in the aromatic region correspond to the
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other two carbons of the thiazole ring. The upfield signals are characteristic of the TBDMS
group carbons.

e |IR: The spectrum is expected to be dominated by strong absorptions from the TBDMS group,
particularly the Si-CHs and Si-C vibrations. The aromatic C-H and C=N stretches of the
thiazole ring will also be present but may be less intense.

e MS: The molecular ion peak at m/z 199 confirms the molecular weight. The prominent
fragment at m/z 142, corresponding to the loss of a tert-butyl group ([M-57]%), is a hallmark
fragmentation pattern for TBDMS-protected compounds. The base peak is expected to be at
m/z 73, corresponding to the stable trimethylsilyl cation.[1]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 2-(tert-
Butyldimethylsilyl)thiazole, along with practical, hypothetical protocols for its synthesis and
analysis. While direct experimental data remains scarce in publicly accessible literature, the
information presented herein, based on established chemical principles and data from
analogous structures, offers a robust framework for researchers working with this compound.
The provided workflows and data tables are intended to facilitate the unambiguous
identification and characterization of 2-(tert-Butyldimethylsilyl)thiazole, thereby supporting its
application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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